

Technical Guide: Spectroscopic Characterization of 5-Fluoro-3-methoxyquinolin-2(1H)-one

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Compound of Interest

Compound Name: 5-Fluoro-3-methoxyquinolin-2(1H)-one
Cat. No.: B13688886

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Executive Summary

This technical guide provides an in-depth spectroscopic analysis of **5-Fluoro-3-methoxyquinolin-2(1H)-one** (CAS: 3035280-33-9).[1] As a specific derivative of the quinolin-2(1H)-one scaffold, this molecule integrates a fluorine atom at the C5 position and a methoxy group at the C3 position.[1] These substituents significantly alter the electronic environment of the heterocyclic core, necessitating a specialized approach to structural elucidation.[1]

This guide is designed for medicinal chemists and analytical scientists. It synthesizes data from structural analogues and fundamental spectroscopic principles to establish a robust characterization framework.[1]

Structural Context & Tautomerism

Before interpreting spectra, it is critical to understand the tautomeric equilibrium.

- Dominant Form: In polar aprotic solvents (DMSO-,
, DMF-

) and solid state, the amide (lactam) tautomer predominates over the enol (lactim) form.[1]

- Substituent Effects:

- 3-Methoxy: Electron-donating group (EDG) by resonance; affects C3 and C2 signals.[1]

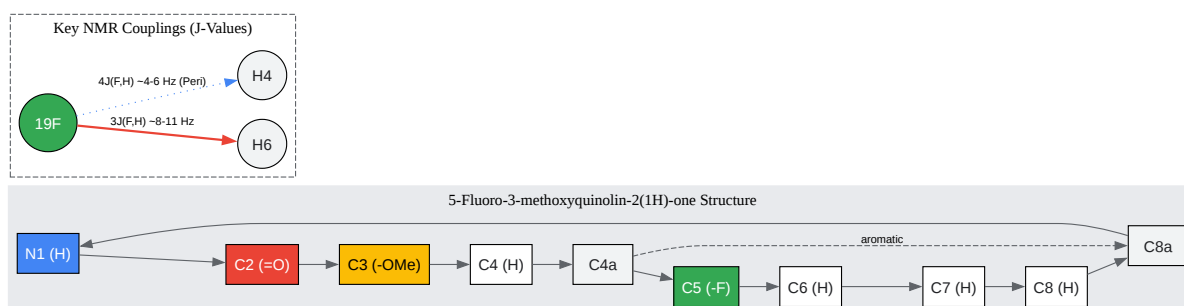
- 5-Fluoro: Electron-withdrawing group (EWG) by induction; creates significant spin-spin coupling (

,

) patterns, particularly affecting the H4 and H6 protons.[1]

Molecular Connectivity Diagram (Graphviz)

The following diagram illustrates the atom numbering and key scalar couplings expected in NMR.[1]



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Caption: Atom numbering and diagnostic spin-spin coupling networks involving the 5-Fluorine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the 5-Fluorine atom breaks the symmetry of the benzenoid ring and introduces characteristic splitting.^[1]

H NMR Data (Predicted in DMSO-)

The following table outlines the expected chemical shifts () and multiplicity.

Position	Proton	(ppm)	Multiplicity	Coupling (Hz)	Diagnostic Note
1	NH	11.8 - 12.2	br s	-	Exchangeable with .[1] Broad due to quadrupole broadening from .
4	H-4	7.60 - 7.80	d or s		Diagnostic singlet in non-fluorinated analogs; here, likely a doublet due to through-space (peri) coupling with F5.
6	H-6	7.00 - 7.15	dd or m	,	Ortho to Fluorine.[1] Complex splitting pattern.
7	H-7	7.30 - 7.45	td or m	,	Meta to Fluorine.
8	H-8	7.20 - 7.35	d		Para to Fluorine (weak F coupling).[1]

3-OMe	3.80 - 3.95	s	-	Strong singlet. Distinctive of 3-methoxy enol ethers. [1]
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C NMR Data (Predicted in DMSO-)

Carbon-13 spectra will exhibit significant C-F coupling.[\[1\]](#)

Carbon	Type	(ppm)	Splitting ()	Assignment Logic
C2	C=O	156.0 - 158.0	s (or weak d)	Amide carbonyl. [1]
C5	C-F	158.0 - 162.0	d (Hz)	Diagnostic: Large coupling constant; intensity may be low due to lack of NOE. [1]
C3	C-OMe	146.0 - 149.0	d (Hz)	Deshielded by oxygen. [1]
C4	CH	118.0 - 122.0	d (Hz)	Coupled to F5. [1]
C8a	Cq	135.0 - 138.0	s	Ring junction. [1]
C4a	Cq	110.0 - 115.0	d (Hz)	Ring junction ortho to F.
OMe		59.0 - 61.0	s	Methoxy carbon. [1]

F NMR

- Chemical Shift:

to

ppm (relative to

).[\[1\]](#)

- Pattern: Multiplet (dd) due to coupling with H6 and H7.

Mass Spectrometry (MS)

The fragmentation pattern of 3-methoxyquinolin-2-ones is distinct due to the stability of the quinolone core and the lability of the methoxy group.[\[1\]](#)

Fragmentation Pathway

Ionization Mode: ESI+ (

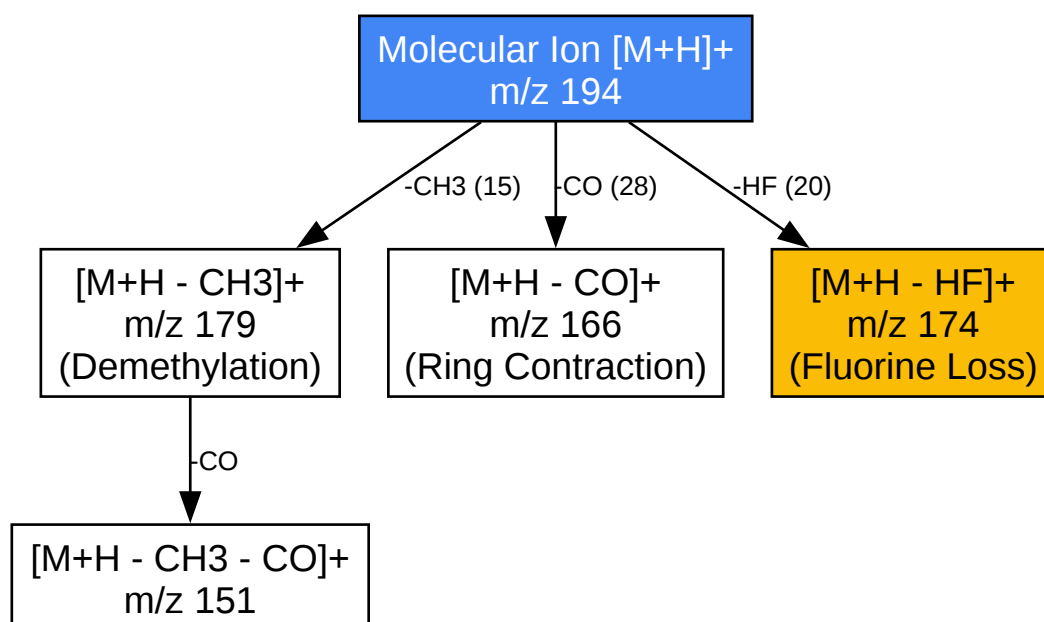
) or EI (

).[\[1\]](#) Molecular Formula:

Exact Mass: 193.05[\[1\]](#)

Fragment Ion ()	Loss	Proposed Structure/Mechanism
193/194	/	Molecular Ion.
178	(15)	Loss of methyl radical from methoxy group.[1] Generates a radical cation on Oxygen.
165	(28)	Loss of carbonyl (common in cyclic amides/quinolones).[1]
150		Sequential loss.
145	(20)	Diagnostic: Loss of HF from the fragment, characteristic of fluoro-aromatics with adjacent protons.[1]

MS Fragmentation Logic (Graphviz)[1]



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Caption: Proposed ESI+ fragmentation pathway. The loss of HF is specific to the fluorinated scaffold.[1]

Infrared (IR) Spectroscopy

IR data is useful for confirming the lactam (amide) state versus the lactim (enol) state.[1]

- Amide Carbonyl (): 1640 – 1665 cm .[1] (Strong). If the enol form were dominant, this band would be absent, replaced by C=N and broad O-H.
- NH Stretch (): 3100 – 3250 cm .[1] (Broad, often multiple bands due to H-bonding).[1]
- C-F Stretch: 1200 – 1250 cm .[1] (Strong).
- C-O Stretch (Methoxy): 1050 – 1150 cm .[1]

Experimental Protocols

To ensure high-quality data acquisition, the following protocols are recommended.

NMR Sample Preparation

- Solvent Choice: Use DMSO- (99.9% D) rather than .[1]

- Reasoning: Quinolin-2-ones have poor solubility in chloroform.[1] DMSO also sharpens the exchangeable NH proton signal, making it visible and integrable.[1]
- Concentration: 5–10 mg of sample in 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.
- Acquisition:
 - Run a standard proton () with 16 scans.[1]
 - Run a fluorine () coupled and decoupled to verify the F-H connectivity.[1]

LC-MS Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), 3.5 μm .[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1]
 - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 320 nm (Quinolones absorb strongly in the UV-A region).[1]

References

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